molecular formula C15H12O5 B1675294 Licodione CAS No. 61153-76-2

Licodione

Cat. No.: B1675294
CAS No.: 61153-76-2
M. Wt: 272.25 g/mol
InChI Key: QIEKMEBGIJSGGB-UHFFFAOYSA-N
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Description

Licodione is a naturally occurring chalcone, a type of flavonoid, which is found in various plants, particularly in the legume family. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licodione can be synthesized through the hydroxylation of liquiritigenin, a flavanone, using a cytochrome P450 monooxygenase enzyme known as this compound synthase. The reaction involves the following substrates: liquiritigenin, NADPH, H+, and O2. The products of this reaction are this compound, NADP+, and H2O .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Licodione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different flavonoid derivatives.

    Reduction: Reduction reactions can convert this compound into dihydrochalcones.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.

    Reduction: Dihydrochalcones with saturated carbonyl systems.

    Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other flavonoid derivatives.

    Biology: Studied for its role in plant defense mechanisms and symbiotic interactions.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and antioxidant properties, which could be beneficial in developing new therapeutic agents.

    Industry: Potential use in the cosmetic industry due to its antioxidant properties.

Mechanism of Action

Licodione exerts its effects primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage .

Comparison with Similar Compounds

    Isoliquiritigenin: Another chalcone with anti-inflammatory and antioxidant properties.

    Butein: Known for its anti-inflammatory and anticancer activities.

    Xanthohumol: A prenylated chalcone with antimicrobial and anticancer properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKMEBGIJSGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210052
Record name Licodione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61153-76-2
Record name 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61153-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licodione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licodione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is licodione and where is it found?

A1: this compound (1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione) is a natural dibenzoylmethane compound found in certain plants like Glycyrrhiza echinata (licorice). It acts as an intermediate in the biosynthesis of various flavonoids, including the retrochalcone echinatin. [, ]

Q2: How is this compound synthesized in plants?

A2: this compound biosynthesis involves a unique enzymatic reaction catalyzed by this compound synthase, a cytochrome P450 monooxygenase. This enzyme catalyzes the 2-hydroxylation of (2S)-liquiritigenin (7,4′-dihydroxyflavanone), followed by hemiacetal opening to yield this compound. [, ] Interestingly, some flavanone 3-hydroxylases (F3Hs) also possess a side activity that can lead to this compound formation through a series of 2-hydroxylation and dehydration reactions. []

Q3: What is the role of this compound in the biosynthesis of echinatin?

A3: this compound is a crucial intermediate in the biosynthesis of echinatin, a retrochalcone with transposed A- and B-rings compared to typical chalcones. Studies using radiolabeled precursors in Glycyrrhiza echinata cell cultures demonstrated that this compound is formed from isoliquiritigenin and serves as a precursor for echinatin biosynthesis, highlighting the unusual rearrangement of the chalcone structure. [, ]

Q4: What enzymes are involved in the conversion of this compound to echinatin?

A4: While the exact mechanism of this compound conversion to echinatin is still under investigation, O-methyltransferases (OMTs) are likely involved. Research on Glycyrrhiza echinata cells suggests that specific OMTs exhibit increased activity following yeast extract treatment, coinciding with increased echinatin biosynthesis. This suggests a potential role for OMTs in modifying this compound during echinatin formation. [, ]

Q5: Does this compound play a role in other flavonoid pathways?

A5: While primarily recognized for its role in echinatin biosynthesis, this compound may also contribute to the formation of other flavonoids. Studies have shown that radiolabeled this compound can be incorporated into 7,4′-dihydroxyflavone in Glycyrrhiza echinata cultures, albeit at a lower efficiency compared to isoliquiritigenin. This indicates a possible, though potentially less significant, role of this compound in the formation of certain flavones. []

Q6: What are the potential applications of this compound?

A6: Given its role in the biosynthesis of flavonoids, this compound holds potential for various applications. Further research into its biological activities and its production through engineered microorganisms could unlock its potential in pharmaceuticals, cosmetics, and agriculture.

Q7: What analytical techniques are used to study this compound?

A7: Researchers utilize a combination of techniques to study this compound, including high-performance liquid chromatography (HPLC) for separation and identification. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and understanding the keto-enol tautomerism exhibited by this compound. []

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